REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[C:11]1([N:17]=C=O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[O-]CC.[Na+].O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
96.68 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
87.55 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
N,N'-dimethylacetamide
|
Quantity
|
550 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere at 23° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
CUSTOM
|
Details
|
a maximum exoptherm of 46° C. four minutes
|
Duration
|
4 min
|
Type
|
CUSTOM
|
Details
|
Three minutes
|
Type
|
TEMPERATURE
|
Details
|
heating of the reactor commences and a 160° C.
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
CUSTOM
|
Details
|
After three hours at the 160° C. reaction temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reactor is cooled to 50° C.
|
Type
|
FILTRATION
|
Details
|
A precipitated product is recovered via filtration of the aqueous slurry
|
Type
|
WASH
|
Details
|
washed with deionized water (500 milliliters)
|
Type
|
DISSOLUTION
|
Details
|
then dissolved
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
(67° C.)
|
Type
|
TEMPERATURE
|
Details
|
After cooling the methanol solution to room temperature (23° C.)
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
WAIT
|
Details
|
for sixteen hours
|
Type
|
FILTRATION
|
Details
|
a white crystalline product is filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (100 milliliters)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 80° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |